1-(2-Chlorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
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Description
1-(2-Chlorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Activity
Compounds structurally related to 1-(2-Chlorophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have shown significant antifungal and antibacterial properties. For instance, antifungal activity against pathogens like A. niger and F. oxyporum has been correlated with the structural features of similar compounds (Mishra, Singh, & Wahab, 2000). Additionally, novel derivatives have exhibited promising antibacterial activities, suggesting their potential in addressing microbial resistance (Patel, Mahajan, & Chikhalia, 2010).
Anticancer Activity
The search for new anticancer agents has led to the development of compounds with 1,2,4-oxadiazole moieties, showing efficacy in inducing apoptosis in cancer cell lines. These findings suggest a novel approach to cancer treatment, with some compounds displaying in vivo activity in tumor models (Zhang et al., 2005).
Antioxidant Properties
A series of derivatives have demonstrated potent in vitro antioxidant activity, which is crucial for combating oxidative stress related to various chronic diseases. The structure-activity relationship analysis revealed that selenourea functionality enhances this activity, highlighting the importance of structural optimization for better therapeutic outcomes (Reddy et al., 2015).
Corrosion Inhibition
In the field of materials science, certain derivatives have been evaluated as corrosion inhibitors for metals, showcasing the versatility of these compounds beyond biomedical applications. Their effectiveness in protecting metals from corrosion in acidic environments opens up new avenues for industrial applications (Mistry et al., 2011).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-14-6-2-3-7-15(14)21-18(25)23-19(9-4-1-5-10-19)17-22-16(24-26-17)13-8-11-27-12-13/h2-3,6-8,11-12H,1,4-5,9-10H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOIBNDSENINGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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